4-(2-ACETAMIDO-3-OXOBUTYL)PHENYL 2-{[3-(METHYLSULFANYL)-1,2,4-THIADIAZOL-5-YL]SULFANYL}ACETATE
Overview
Description
4-(2-ACETAMIDO-3-OXOBUTYL)PHENYL 2-{[3-(METHYLSULFANYL)-1,2,4-THIADIAZOL-5-YL]SULFANYL}ACETATE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a phenyl ring substituted with an acetylamino group and a thiadiazolylthioacetate moiety, making it a subject of study in organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-ACETAMIDO-3-OXOBUTYL)PHENYL 2-{[3-(METHYLSULFANYL)-1,2,4-THIADIAZOL-5-YL]SULFANYL}ACETATE typically involves multi-step organic reactions. The process begins with the preparation of the phenyl ring substituted with the acetylamino group. This is followed by the introduction of the thiadiazolylthioacetate moiety through a series of nucleophilic substitution reactions. The reaction conditions often require the use of specific solvents, catalysts, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of automated reactors and advanced monitoring systems ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-ACETAMIDO-3-OXOBUTYL)PHENYL 2-{[3-(METHYLSULFANYL)-1,2,4-THIADIAZOL-5-YL]SULFANYL}ACETATE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Ammonia, hydroxide ions
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(2-ACETAMIDO-3-OXOBUTYL)PHENYL 2-{[3-(METHYLSULFANYL)-1,2,4-THIADIAZOL-5-YL]SULFANYL}ACETATE has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 4-(2-ACETAMIDO-3-OXOBUTYL)PHENYL 2-{[3-(METHYLSULFANYL)-1,2,4-THIADIAZOL-5-YL]SULFANYL}ACETATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **4-(2-ACETAMIDO-3-OXOBUTYL)PHENYL 2-{[3-(METHYLSULFANYL)-1,2,4-THIADIAZOL-5-YL]SULFANYL}ACETATE
4-Bromophenylacetic acid: A derivative of phenylacetic acid containing a bromine atom in the para position.
Gamma-Oryzanol: A mixture of ferulic acid esters of sterols and triterpene alcohols.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
[4-(2-acetamido-3-oxobutyl)phenyl] 2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S3/c1-10(21)14(18-11(2)22)8-12-4-6-13(7-5-12)24-15(23)9-26-17-19-16(25-3)20-27-17/h4-7,14H,8-9H2,1-3H3,(H,18,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPIXTMLIQJKDAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(CC1=CC=C(C=C1)OC(=O)CSC2=NC(=NS2)SC)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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